molecular formula C8H8N2O3 B14375691 Hydroxylamine, O-acetyl-N-isonicotinoyl- CAS No. 89970-85-4

Hydroxylamine, O-acetyl-N-isonicotinoyl-

Cat. No.: B14375691
CAS No.: 89970-85-4
M. Wt: 180.16 g/mol
InChI Key: QYHSVTHRHKLGNK-UHFFFAOYSA-N
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Description

Hydroxylamine, O-acetyl-N-isonicotinoyl- (CAS: 89970-82-1), also termed Pyridine-4-carbo-o-acetylhydroxamic acid, is a hydroxamic acid derivative with the molecular formula C₈H₈N₂O₃ (MW: 180.18 g/mol). Structurally, it features an isonicotinoyl (pyridine-4-carboxamide) group linked to an O-acetylated hydroxylamine moiety. This compound is notable for its mutagenic properties, as demonstrated in microbial reverse mutation assays (2500 nmol/plate in Mureav studies), and emits toxic nitrogen oxides (NOₓ) upon thermal decomposition .

Properties

CAS No.

89970-85-4

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

(pyridine-4-carbonylamino) acetate

InChI

InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12)

InChI Key

QYHSVTHRHKLGNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=O)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Temperature and Solvent Effects

  • N-Acylation : Lower temperatures (0–5°C) improve selectivity for monoacylation.
  • O-Acetylation : Room temperature suffices due to the high reactivity of acetic anhydride. Polar aprotic solvents like DCM or THF enhance reaction rates.

Catalytic Enhancements

  • DMAP accelerates acetylation by acting as a nucleophilic catalyst, forming a reactive acetylpyridinium intermediate.

Challenges and Alternative Approaches

Competing Reactions

  • Hydroxylamine’s dual nucleophilic sites (N and O) risk forming regioisomers. Steric hindrance from the isonicotinoyl group favors O-acetylation.
  • Hydrolysis of the acetyl group under basic conditions necessitates strict pH control during workup.

Alternative Pathways

  • Enzymatic Acetylation : Chemoenzymatic strategies using lipases or acyltransferases could offer regioselective acetylation under mild conditions, though this remains unexplored for this compound.
  • Solid-Phase Synthesis : Immobilizing hydroxylamine on resin may simplify purification, but compatibility with acylating agents requires further study.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine, O-acetyl-N-isonicotinoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Hydroxylamine, O-acetyl-N-isonicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The acetyl and isonicotinoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Hydroxylamine, O-acetyl-N-isonicotinoyl- with structurally or functionally related hydroxylamine derivatives and hydroxamic acids.

Compound Structure Key Properties Applications/Toxicity
Hydroxylamine, O-acetyl-N-isonicotinoyl- Pyridine-4-carboxamide linked to O-acetylhydroxamic acid MW: 180.18; mutagenic (2500 nmol/plate); emits NOₓ upon decomposition Mutation data reported; potential enzymatic inhibition or intermediate in synthetic pathways.
(Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) Bis-hydroxylamine with benzoisothiazole core Binding energy: −8.7 kcal/mol; predicted safe profile Optimized for high target affinity (e.g., enzyme inhibition); low toxicity risk.
Hydroxylamine hydrochloride NH₂OH·HCl Common hydroxylamine salt; used as ammonium donor Synthesis of isoxazoles (e.g., 3-cyclopropyl-5-(p-substituted phenyl)isoxazole) .
Hydroxylamine (free base) NH₂OH High affinity for glutamine synthase (Ks < 1.5 mM); mutagenic in free form Intermediate in nitrogen metabolism (e.g., reverse-HURM pathway in N. profundicola) .

Key Comparative Insights:

Structural Complexity and Target Affinity: Hydroxylamine, O-acetyl-N-isonicotinoyl- is less complex than bis-hydroxylamine derivatives like Compound 1 but shares the hydroxylamine functional group. Compound 1 exhibits superior binding energy (−8.7 kcal/mol) compared to other analogs, suggesting enhanced efficacy in target interactions .

Toxicity and Metabolic Roles: Both Hydroxylamine, O-acetyl-N-isonicotinoyl- and free hydroxylamine are mutagenic, though the former’s O-acetylation may mitigate reactivity compared to the free base . Free hydroxylamine is rapidly metabolized in microbial systems (e.g., N. profundicola), preventing accumulation due to its mutagenicity . This contrasts with the stability of synthetic derivatives like Compound 1, which are designed for controlled bioactivity .

Synthetic Utility: Hydroxylamine hydrochloride is widely used in heterocyclic synthesis (e.g., isoxazole formation), whereas Hydroxylamine, O-acetyl-N-isonicotinoyl- may serve as a specialized intermediate or inhibitor due to its hydroxamic acid group .

Enzymatic and Metabolic Interactions

  • Free hydroxylamine’s role in the reverse-HURM pathway highlights its dual function in nitrogen assimilation and energy conservation, with consumption rates (~3 µM min⁻¹ per 10⁸ cells) ensuring minimal intracellular accumulation .

Q & A

Q. What are the recommended methods for synthesizing and characterizing O-acetyl-N-isonicotinoyl-hydroxylamine?

Synthesis typically involves the acetylation of N-isonicotinoyl-hydroxylamine derivatives under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., confirming acetyl and isonicotinoyl moieties) and mass spectrometry (MS) for molecular weight verification (mf: C₈H₈N₂O₃, mw: 180.18) . Infrared (IR) spectroscopy can further validate functional groups like carbonyls. Toxicity screening (e.g., Ames test) is advised due to reported mutagenicity (MUREAV 135,139,1984) .

Q. How does the compound’s stability vary under experimental conditions, and what storage protocols are recommended?

The compound decomposes upon heating, releasing toxic NOₓ vapors . Stability studies should include thermogravimetric analysis (TGA) to assess thermal degradation and pH-dependent stability assays (e.g., via HPLC monitoring). Store at 2–8°C in inert, airtight containers to minimize hydrolysis or oxidative degradation. Pre-experiment stability checks under intended reaction conditions (e.g., buffer systems) are critical .

Q. What safety protocols are essential for handling O-acetyl-N-isonicotinoyl-hydroxylamine in laboratory settings?

Follow OSHA guidelines for mutagenic substances: use fume hoods, nitrile gloves, and protective eyewear. Avoid skin/eye contact (S24/25) and inhalation of dust (S22) . Decontaminate spills with 10% sodium bicarbonate solution. Mutagenicity data (e.g., Ames test results) warrant institutional biosafety committee review before use .

Q. Which analytical techniques are most effective for detecting trace impurities or degradation products?

High-resolution liquid chromatography-mass spectrometry (LC-MS) is optimal for identifying degradation byproducts (e.g., isonicotinic acid or acetylated fragments). UV-visible spectroscopy (e.g., absorbance at 260–280 nm) can monitor bulk purity, while gas chromatography (GC) with nitrogen-specific detectors quantifies NOₓ emissions during decomposition .

Advanced Research Questions

Q. How does O-acetyl-N-isonicotinoyl-hydroxylamine contribute to mutagenicity studies, and what experimental designs validate its genotoxic potential?

The compound’s mutation data (MUREAV 135,139,1984) suggest frameshift or base-pair substitution activity in Salmonella typhimurium strains TA98/TA100 . Advanced protocols include:

  • Dose-response assays (e.g., 2500 nmol/plate in Ames tests) with metabolic activation (S9 mix).
  • Comet assays or γH2AX foci staining in mammalian cells to assess DNA strand breaks.
  • Negative controls (e.g., untreated plates) and statistical validation (e.g., Poisson regression for mutation frequency) .

Q. What mechanisms explain its interaction with DNA or protein adducts in biological systems?

The acetylated hydroxylamine group may act as a nucleophile, forming covalent adducts with DNA bases (e.g., guanine) or lysine residues in proteins. For DNA PARylation studies, use proteinase-resistant, hydroxylamine-treated genomic DNA (gDNA) to minimize cross-reactivity with PARylated proteins. Confirm adducts via advanced mass spectrometry (e.g., MALDI-TOF/TOF) . In protein studies, UV-visible spectroscopy (e.g., rhodopsin Schiff base assays) can track retinal linkage susceptibility to hydroxylamine derivatives .

Q. What experimental challenges arise when studying DNA adducts, and how can they be mitigated?

Key challenges include:

  • Contamination : Proteinase-resistant PARylated peptides may co-purify with DNA. Mitigate via sequential enzymatic digestion (e.g., DNase I/proteinase K) and hydroxylamine washes .
  • Antibody specificity : Anti-PAR antibodies may cross-react with DNA secondary structures. Validate via competitive ELISA with synthetic PAR/DNA controls .
  • Non-covalent complexes : Use size-exclusion chromatography to isolate covalent adducts .

Q. How does the compound participate in reaction pathways analogous to hydroxylamine-mediated nitrosamine formation?

In ozonation of amines (e.g., dimethylamine, DMA), hydroxylamine intermediates form N-nitrosodimethylamine (NDMA) via pH-dependent pathways . For O-acetyl-N-isonicotinoyl-hydroxylamine, computational studies (e.g., DFT) can model transition states and thermodynamic barriers. Experimental validation includes:

  • Trapping intermediates with isotopically labeled reagents (e.g., ¹⁵N-DMA).
  • pH-varied kinetic assays (e.g., stopped-flow spectroscopy) to probe protonation effects .

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